Cas no 69902-04-1 (2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic acid)

2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid
- 2-([(BENZYLOXY)CARBONYL]AMINO)-2-(4-CHLOROPHENYL)ACETIC ACID
- 2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
- Benzeneacetic acid, 4-chloro-a-[[(phenylmethoxy)carbonyl]amino]-,(S)- (9CI)
- {[(benzyloxy)carbonyl]amino}(4-chlorophenyl)acetic acid
- AC1MC8OS
- AG-G-72805
- CTK5D1535
- MolPort-003-355-328
- RP16476
- MFCD04117799
- AKOS005069966
- 92874-70-9
- FT-0680243
- EN300-12412197
- 2-(benzyloxycarbonylamino)-2-(4-chlorophenyl)acetic acid
- 2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid
- 2X-0711
- J-505185
- 2-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
- 2-([(BENZYLOXY)CARBONYL]AMINO)-2-(4-CHLOROPHENYL)ACETICACID
- 2-{[(BenZyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid (CbZ-DL-Phg(4-Cl)-OH)
- 69902-04-1
- DTXSID80377106
- (R)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid
- (2R)-2-{[(benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
- 470670-85-0
- 2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic acid
-
- MDL: MFCD04117799
- Inchi: InChI=1S/C16H14ClNO4/c17-13-8-6-12(7-9-13)14(15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20)
- InChI Key: PLEBVGZLNNCTET-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)Cl)C(=O)O
Computed Properties
- Exact Mass: 318.05339
- Monoisotopic Mass: 319.0611356g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Melting Point: 130-133°C
- PSA: 78.46
2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic acid Security Information
- HazardClass:IRRITANT
2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB157362-1 g |
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid |
69902-04-1 | 1g |
€246.80 | 2022-06-11 | ||
Alichem | A019117778-5g |
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid |
69902-04-1 | 95% | 5g |
$577.50 | 2023-09-01 | |
Enamine | EN300-12577223-0.25g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid |
69902-04-1 | 0.25g |
$2430.0 | 2023-05-24 | ||
Enamine | EN300-12577223-5.0g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid |
69902-04-1 | 5g |
$7659.0 | 2023-05-24 | ||
abcr | AB157362-5 g |
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid |
69902-04-1 | 5g |
€633.10 | 2022-06-11 | ||
TRC | B028070-500mg |
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid |
69902-04-1 | 500mg |
$ 620.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-306362A-1 g |
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid, |
69902-04-1 | 1g |
¥2,023.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-306362A-1g |
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid, |
69902-04-1 | 1g |
¥2023.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-306362-500mg |
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid, |
69902-04-1 | 500mg |
¥1489.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230042-500mg |
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid |
69902-04-1 | 95+% | 500mg |
¥1353.00 | 2024-05-03 |
2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic acid Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on 2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic acid
Introduction to 2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic Acid (CAS No. 69902-04-1)
2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic acid, identified by its CAS number 69902-04-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif, exhibits potential applications in the development of novel therapeutic agents and biochemical probes. The presence of both a benzyloxy carbonyl group and a 4-chlorophenyl moiety imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
The< strong>benzyloxycarbonylamino functional group is particularly noteworthy for its role in protecting amino groups during synthetic procedures, a common practice in medicinal chemistry. This protection strategy is essential for ensuring the stability and purity of intermediates in multi-step syntheses. Additionally, the< strong>4-chlorophenyl substituent introduces electronic and steric influences that can modulate the reactivity and biological activity of the molecule. Such structural features are often exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various biological pathways relevant to human health. The compound< strong>2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic acid has been explored as a potential scaffold for designing molecules with therapeutic efficacy. For instance, studies have suggested its utility in the synthesis of protease inhibitors, which are critical in treating conditions such as cancer and inflammation. The< strong>4-chlorophenyl group, in particular, has been shown to enhance binding affinity to specific enzyme active sites, thereby improving the inhibitory potency of the resulting compounds.
The< strong>benzyloxycarbonylamino moiety also plays a crucial role in the peptidomimetic chemistry, where it serves as a versatile tool for constructing cyclic peptides with enhanced stability and bioavailability. These peptidomimetics have shown promise in targeting receptors and enzymes involved in neurological disorders, cardiovascular diseases, and infectious diseases. The structural versatility of< strong>2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic acid allows chemists to introduce diverse functional groups, enabling the creation of libraries of compounds for high-throughput screening.
Advances in computational chemistry have further facilitated the design and optimization of derivatives of< strong>2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic acid. Molecular modeling techniques have been employed to predict binding interactions between this compound and biological targets, providing insights into its potential mechanisms of action. Such computational approaches are integral to modern drug discovery pipelines, allowing researchers to prioritize promising candidates based on their predicted efficacy and selectivity.
In addition to its applications in drug development, this compound has found utility in materials science and agrochemical research. The unique combination of functional groups makes it a valuable building block for synthesizing polymers with tailored properties. For example, polymers incorporating< strong>benzyloxycarbonylamino units exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications. Similarly, agrochemical formulations benefit from the incorporation of< strong>4-chlorophenyl-containing moieties, which improve the efficacy of pesticides and herbicides.
The synthesis of< strong>2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic acid involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key synthetic strategies include nucleophilic substitution reactions, condensation reactions, and protection-deprotection protocols. Each step must be meticulously optimized to ensure high yields and purity, as even minor impurities can significantly impact downstream applications.
The growing body of research on derivatives of< strong>benzyloxy-containing compounds underscores their importance in modern chemistry. For instance, recent studies have demonstrated that modifications to the< strong>4-chlorophenyl group can significantly alter the pharmacological profile of molecules derived from this scaffold. Such findings highlight the need for continued exploration into structure-activity relationships (SARs), which are fundamental to rational drug design.
In conclusion, 2-{(Benzyloxy)carbonylamino}-2-(4-chlorophenyl)acetic acid (CAS No. 69902-04-1) is a multifunctional compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules and advanced materials. As research progresses, further insights into its reactivity and potential applications are expected to emerge, reinforcing its significance in contemporary chemical research.
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